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molecular formula C8H16O3S B8724747 Butyl 1-methylcyclopropane-1-sulfonate CAS No. 923032-53-5

Butyl 1-methylcyclopropane-1-sulfonate

Cat. No. B8724747
M. Wt: 192.28 g/mol
InChI Key: BOQYDQSIUHEEHG-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

A mixture of butyl 1-methylcyclopropane-1-sulfonate (0.80 g, 4.2 mmol) and potassium thiocyanate (0.404 g, 4.16 mmol) in 1,4-dioxane/water (1:1, 10 mL) was heated at reflux for about 8 h. The reaction was cooled to ambient temperature and the solvents were concd under reduced pressure to yield crude potassium 1-methylcyclopropane-1-sulfonate which was suspended in thionyl chloride (7 mL). DMF (0.05 mL) was added and the mixture was heated at reflux for about 8 h and then cooled. The volatiles were removed under reduced pressure and the residue was dissolved in DCM (20 mL), washed with water (15 mL), dried over anhydrous MgSO4 and concd under reduced pressure to yield 1-methylcyclopropane-1-sulfonyl chloride (0.56 g, 86%) as a yellow oil. 1H NMR (DMSO-d6) δ 1.82 (br s, 2H), 1.79 (s, 3H), 1.15 (m, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([S:5]([O:8]CCCC)(=[O:7])=[O:6])[CH2:4][CH2:3]1.[S-]C#N.[K+:16]>O1CCOCC1.O>[CH3:1][C:2]1([S:5]([O-:8])(=[O:7])=[O:6])[CH2:4][CH2:3]1.[K+:16] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CC1(CC1)S(=O)(=O)OCCCC
Name
potassium thiocyanate
Quantity
0.404 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 8 h
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CC1(CC1)S(=O)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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